1-(3-Fluoro-5-mercaptophenyl)propan-2-one
Description
1-(3-Fluoro-5-mercaptophenyl)propan-2-one is a fluorinated aryl ketone derivative characterized by a propan-2-one (acetone) backbone substituted with a 3-fluoro-5-mercaptophenyl group.
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(3-fluoro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3 |
InChI Key |
NQLISIZRQZLXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)S)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the corresponding thiol, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
The following analysis compares 1-(3-Fluoro-5-mercaptophenyl)propan-2-one with structurally analogous arylpropan-2-one derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.
Substituent Effects and Reactivity
Key Observations :
- The thiol group in the target compound distinguishes it from hydroxyl- or methoxy-substituted analogs, offering unique redox and metal-binding properties.
Key Observations :
- The target compound’s synthesis may face challenges due to thiol group sensitivity , requiring protective strategies (e.g., disulfide masking) absent in methoxy or halogenated analogs.
Physicochemical Properties
Key Observations :
- The thiol group in the target compound necessitates storage under inert conditions, unlike methoxy or halogenated analogs.
Biological Activity
1-(3-Fluoro-5-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a thiol group and a fluorine atom. These characteristics contribute to its significant biological activity, primarily through interactions with proteins and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, potential applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9FOS. Its structure consists of:
- Fluorine Atom : Enhances reactivity.
- Thiol Group (–SH) : Capable of forming covalent bonds with cysteine residues in proteins.
- Propan-2-one Moiety : Contributes to its overall chemical behavior.
The presence of the thiol group is particularly important as it allows the compound to interact with biological targets, potentially altering their functions and influencing various pathways within cells.
The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with thiol-reactive sites in proteins. This interaction can lead to:
- Modulation of Enzyme Activity : By binding to active sites or regulatory sites on enzymes, the compound can enhance or inhibit enzymatic reactions.
- Influence on Cellular Pathways : The alteration of protein function may impact signaling pathways, potentially leading to therapeutic effects or toxicity.
Research indicates that this compound could serve as a biochemical probe for studying protein functions and pathways, making it a candidate for further pharmacological investigation.
Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Covalent Bond Formation : Studies demonstrate that the thiol group readily forms bonds with cysteine residues in target proteins. This property has implications for drug design, particularly in developing inhibitors for cysteine-dependent enzymes.
- Pharmacological Applications : The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological systems. Its reactivity suggests applications in drug development, particularly in creating selective inhibitors or probes for studying specific pathways.
- Comparative Studies : Research comparing this compound with similar compounds highlights its unique properties. For instance:
| Compound Name | Key Features |
|---|---|
| 1-(3-Fluoro-4-mercaptophenyl)propan-2-one | Similar structure but different mercapto position; affects reactivity. |
| 1-(3-Fluoro-5-hydroxyphenyl)propan-2-one | Hydroxyl group instead of mercapto; alters biological activity. |
| 1-(3-Fluoro-5-methylphenyl)propan-2-one | Methyl group replacing the mercapto group; changes steric effects. |
This table illustrates how variations in structure influence reactivity and biological activity, emphasizing the importance of specific functional group positioning.
Case Studies
A notable case study involves the use of this compound as a tool in biochemical assays to investigate enzyme inhibition mechanisms. In these studies, researchers observed significant changes in enzyme kinetics upon treatment with this compound, indicating its potential as a selective inhibitor.
Moreover, pharmacological screenings have shown that derivatives of this compound exhibit varying degrees of bioactivity, suggesting that further structural modifications could enhance therapeutic efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
